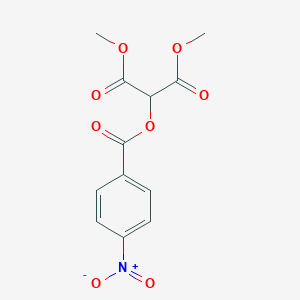![molecular formula C28H34N2 B296128 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B296128.png)
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole, also known as BDJC, is a novel compound that has gained significant attention in the field of medicinal chemistry. BDJC is a heterocyclic compound that belongs to the class of diazepino-carbazoles. The unique structural features of BDJC make it a potent candidate for various therapeutic applications, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is not fully understood. However, studies suggest that it acts by inhibiting the activity of protein kinases, which play a critical role in cell proliferation and survival. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole can induce G2/M cell cycle arrest, leading to cell death. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the growth of cancer cells by inducing autophagy, a process by which cells break down and recycle their own components. Additionally, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has several advantages as a research tool. It exhibits potent anticancer activity and has a unique structural scaffold that can be modified to enhance its therapeutic potential. However, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole also has limitations. Its synthesis is complex and requires multiple steps, making it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole. One of the primary areas of interest is its potential as a therapeutic agent for cancer and neurological disorders. Researchers are also exploring the use of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole as a molecular probe to study the activity of protein kinases and other cellular signaling pathways. Additionally, modifications of the 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole scaffold may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is a novel compound with significant potential for various scientific research applications. Its unique structural features and potent anticancer activity make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole involves a multi-step process that includes cyclization, reduction, and alkylation reactions. The initial step involves the cyclization of 3-bromoaniline with cyclohexanone to form 11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole-2-carboxylic acid. This intermediate is then reduced to the corresponding alcohol, which is further alkylated with benzyl bromide to form 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has shown promising results in various scientific research applications. One of the primary areas of interest is its anticancer potential. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to induce apoptosis and inhibit angiogenesis, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C28H34N2 |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
6-benzyl-14-cyclohexyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
InChI |
InChI=1S/C28H34N2/c1-3-9-21(10-4-1)20-29-17-8-18-30-26-16-15-23(22-11-5-2-6-12-22)19-25(26)24-13-7-14-27(29)28(24)30/h1,3-4,9-10,15-16,19,22,27H,2,5-8,11-14,17-18,20H2 |
InChI-Schlüssel |
BOMULZWGJODZMX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
Kanonische SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)

![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)


![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)